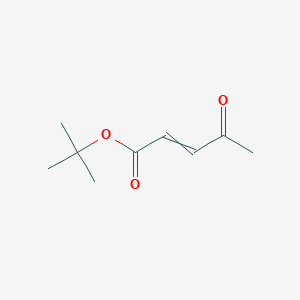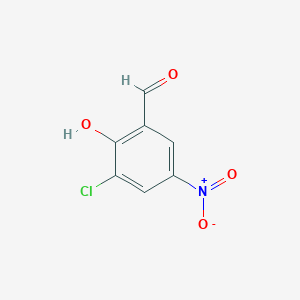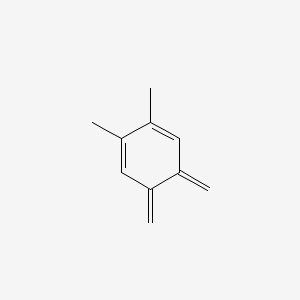
2,3-Dimethyl-5,6-dimethylidenecyclohexa-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-5,6-dimethylidenecyclohexa-1,3-diene is an organic compound with the molecular formula C10H12 It is a derivative of cyclohexa-1,3-diene, featuring two methyl groups and two methylene groups attached to the cyclohexadiene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5,6-dimethylidenecyclohexa-1,3-diene typically involves the alkylation of cyclohexa-1,3-diene with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation and recrystallization are employed to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethyl-5,6-dimethylidenecyclohexa-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur with halogens or other electrophiles, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-5,6-dimethylidenecyclohexa-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving cyclohexadiene derivatives.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 2,3-Dimethyl-5,6-dimethylidenecyclohexa-1,3-diene involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. In reduction reactions, it accepts hydrogen atoms, resulting in the formation of reduced products. The presence of multiple reactive sites on the molecule allows for diverse chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethyl-cyclohexa-1,3-diene: Similar in structure but lacks the methylene groups at positions 5 and 6.
5,6-Dimethylene-1,3-cyclohexadiene: Similar in structure but lacks the methyl groups at positions 2 and 3.
Uniqueness
2,3-Dimethyl-5,6-dimethylidenecyclohexa-1,3-diene is unique due to the presence of both methyl and methylene groups on the cyclohexadiene ring. This combination of substituents provides distinct chemical properties and reactivity compared to its analogs. The compound’s ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
55539-03-2 |
|---|---|
Molekularformel |
C10H12 |
Molekulargewicht |
132.20 g/mol |
IUPAC-Name |
2,3-dimethyl-5,6-dimethylidenecyclohexa-1,3-diene |
InChI |
InChI=1S/C10H12/c1-7-5-9(3)10(4)6-8(7)2/h5-6H,1-2H2,3-4H3 |
InChI-Schlüssel |
JTRSMHKLSFVLQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C)C(=C)C=C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


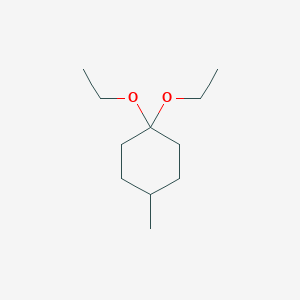
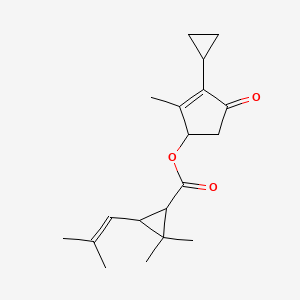
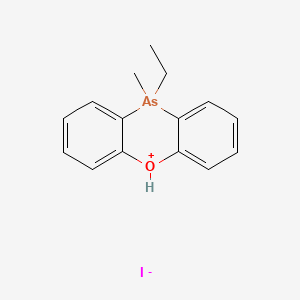
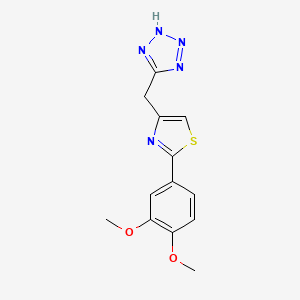
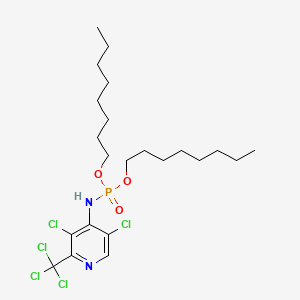
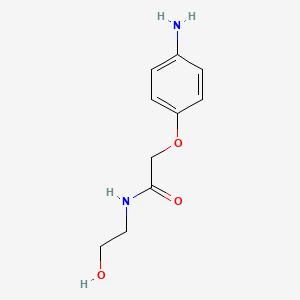
![5-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14643788.png)
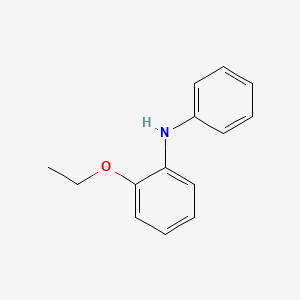

![S-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethyl} benzenecarbothioate](/img/structure/B14643801.png)
